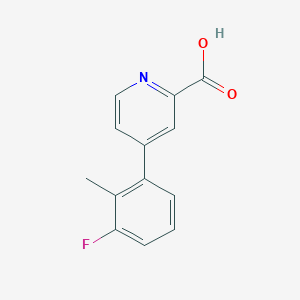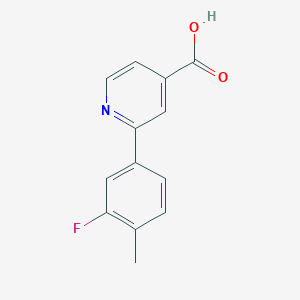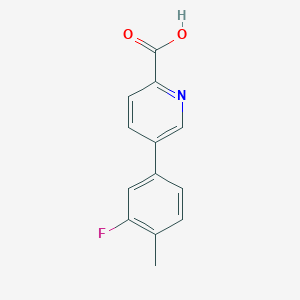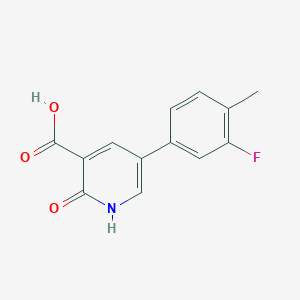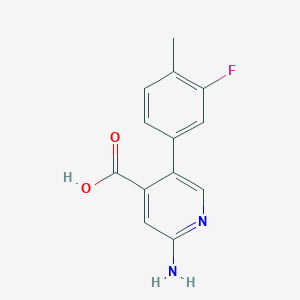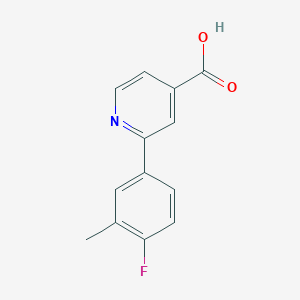
MFCD18317037
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD18317037 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of MFCD18317037 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
Step 1: The initial step involves the formation of a precursor compound through a series of chemical reactions.
Step 2: The precursor compound undergoes further chemical modifications to achieve the desired structure of this compound.
Industrial Production Methods
The industrial production of this compound is designed to be efficient and scalable. The methods used are optimized for large-scale production, ensuring high yield and purity of the final product. The process typically involves:
Large-scale synthesis: Utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Analyse Des Réactions Chimiques
MFCD18317037 undergoes various types of chemical reactions, each with specific reagents and conditions. The major reactions include:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidized derivatives of this compound, which may have different functional groups attached.
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Often performed under inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of this compound, which may exhibit different chemical properties.
Substitution
Reagents: Nucleophiles or electrophiles depending on the type of substitution reaction.
Conditions: Varies based on the specific substitution reaction being carried out.
Products: Substituted derivatives of this compound, which can be tailored for specific applications
Applications De Recherche Scientifique
MFCD18317037 has a wide range of applications in scientific research, making it a valuable compound in various fields.
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions due to its unique reactivity.
Material Science: Incorporated into the design of new materials with specific properties.
Biology
Biochemical Studies: Utilized in studying enzyme interactions and metabolic pathways.
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Medicine
Pharmaceuticals: Explored for its potential use in developing new medications.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Manufacturing: Applied in the production of specialty chemicals and advanced materials.
Environmental Science: Employed in the development of environmentally friendly processes and products.
Mécanisme D'action
The mechanism of action of MFCD18317037 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, leading to changes in cellular functions
Propriétés
IUPAC Name |
2-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-6-9(2-3-11(8)14)12-7-10(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUMOINLNNUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687199 |
Source


|
| Record name | 2-(4-Fluoro-3-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-18-0 |
Source


|
| Record name | 2-(4-Fluoro-3-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
